molecular formula C47H32N2 B8198724 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole

1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No. B8198724
M. Wt: 624.8 g/mol
InChI Key: BTDCYHJSBQMRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole is a useful research compound. Its molecular formula is C47H32N2 and its molecular weight is 624.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Derivatives of 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole demonstrated potent antimicrobial activities, particularly against Candida albicans (Narwal et al., 2012).

  • Organic Light Emitting Devices (OLEDs) :

    • Phenanthromidazole derivatives have been developed for Alq3-based OLEDs, achieving high luminous efficiency and brightness (Jayabharathi et al., 2015).
    • They show potential as host materials for red phosphorescent OLEDs, offering superior performance with very low turn-on voltages (Tavgeniene et al., 2017).
    • Phenanthroimidazole derivatives with thiophene units exhibit thermal stability and intense electroluminescence, suitable for optoelectronic applications (Kula et al., 2018).
    • Other derivatives show high photoluminescence quantum yields, making them applicable in OLEDs (Kula et al., 2021).
  • Biomedical Applications : Some derivatives, such as 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, possess antimicrobial and anticancer activities, highlighting their biomedical importance (Ramanathan, 2017).

  • Chemosensors : Certain derivatives can act as chemosensors for specific compounds like picric acid, indicating their use in chemical detection and safety applications (Ahmed et al., 2020).

  • Optoelectronics : Due to their luminescent properties, these compounds are suitable for applications in optoelectronics, including in devices for sensing, biological probes, and intercellular imaging (Kathirvelan et al., 2020).

properties

IUPAC Name

3-phenyl-2-[4-(1,2,2-triphenylethenyl)phenyl]phenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H32N2/c1-5-17-33(18-6-1)43(34-19-7-2-8-20-34)44(35-21-9-3-10-22-35)36-29-31-37(32-30-36)47-48-45-41-27-15-13-25-39(41)40-26-14-16-28-42(40)46(45)49(47)38-23-11-4-12-24-38/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDCYHJSBQMRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(N4C6=CC=CC=C6)C7=CC=CC=C7C8=CC=CC=C85)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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